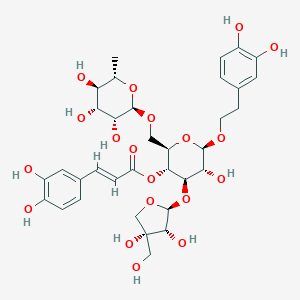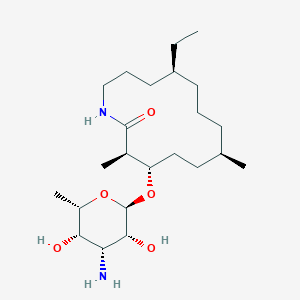
Fluvirucin A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluvirucin A1 is a natural product that has been found to have potential therapeutic applications in the field of medicine. It is a member of the flavonol family of compounds and has been isolated from the fermentation broth of the Streptomyces sp. Fluvirucin A1 has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The mechanism of action of Fluvirucin A1 is not fully understood. However, it is believed to exert its anti-tumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, Fluvirucin A1 has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
Fluvirucin A1 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. Furthermore, Fluvirucin A1 has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Fluvirucin A1 is that it is a natural product, which makes it a potential candidate for drug development. Furthermore, it has been shown to exhibit a range of biological activities, which makes it a versatile compound for research purposes. However, the isolation and purification of Fluvirucin A1 from the fermentation broth can be a complex and time-consuming process, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on Fluvirucin A1. One of the areas of interest is the development of Fluvirucin A1 as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route for Fluvirucin A1. Another area of interest is the study of the mechanism of action of Fluvirucin A1, which may provide insights into the development of new drugs for cancer and inflammatory diseases. Finally, the synthesis of analogs of Fluvirucin A1 may lead to the development of more potent and selective compounds for therapeutic applications.
Applications De Recherche Scientifique
Fluvirucin A1 has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and Crohn's disease. Furthermore, Fluvirucin A1 has been shown to have anti-viral effects against a range of viruses, including influenza, herpes simplex, and hepatitis B.
Propriétés
Numéro CAS |
137019-37-5 |
|---|---|
Nom du produit |
Fluvirucin A1 |
Formule moléculaire |
C23H44N2O5 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(3R,4S,7R,11S)-4-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-11-ethyl-3,7-dimethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C23H44N2O5/c1-5-17-9-6-8-14(2)11-12-18(15(3)22(28)25-13-7-10-17)30-23-21(27)19(24)20(26)16(4)29-23/h14-21,23,26-27H,5-13,24H2,1-4H3,(H,25,28)/t14-,15-,16+,17+,18+,19-,20-,21-,23+/m1/s1 |
Clé InChI |
ZRJBXPCQRSLIKK-BDPAYSQHSA-N |
SMILES isomérique |
CC[C@H]1CCC[C@H](CC[C@@H]([C@H](C(=O)NCCC1)C)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)C |
SMILES |
CCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C |
SMILES canonique |
CCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C |
Autres numéros CAS |
137019-37-5 |
Synonymes |
3-((3-amino-3,6-dideoxy-alpha-L-talopyranosyl)oxy)-2,6-dimethyl-10-ethyl-13-tridecanelactam fluvirucin A1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
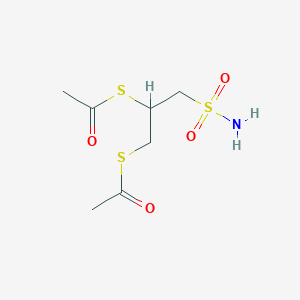
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)

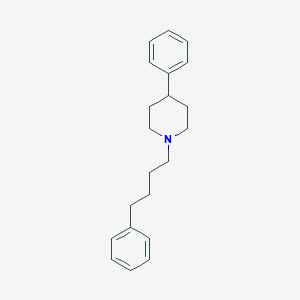


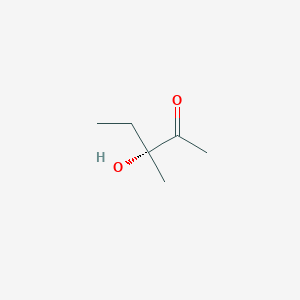


![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)

